

Spectroscopic Properties of Cobalt(II) Bromide Hexahydrate: A Technical Guide

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Compound of Interest

Compound Name: Cobalt bromide, hexahydrate

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Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of cobalt(II) bromide hexahydrate, $\text{CoBr}_2 \cdot 6\text{H}_2\text{O}$. Primarily focusing on electronic (UV-Visible) and vibrational (Infrared and Raman) spectroscopy, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science. The guide details the theoretical underpinnings of the observed spectral features, presents quantitative data in structured tables, and offers detailed experimental protocols for spectroscopic analysis. Visual diagrams generated using Graphviz are included to illustrate electronic transitions and experimental workflows, adhering to specified formatting for clarity and accessibility.

Introduction

Cobalt(II) bromide hexahydrate ($\text{CoBr}_2 \cdot 6\text{H}_2\text{O}$) is an inorganic compound that appears as red-purple hygroscopic crystals.^[1] In its solid state and in aqueous solutions, the cobalt(II) ion exists as the octahedral hexaaquacobalt(II) complex ion, $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$, with two bromide ions acting as counter-ions. The coordination of six water molecules around the central Co(II) ion is the primary determinant of its distinct spectroscopic properties. The electronic configuration of the Co(II) ion is $[\text{Ar}]3d^7$, which gives rise to characteristic d-d electronic transitions, rendering the complex colored. Vibrational spectroscopy further elucidates the structure by probing the vibrational modes of the coordinated water ligands and the metal-ligand bonds. Understanding

these spectroscopic characteristics is crucial for its application as a catalyst and in various chemical syntheses.[1]

Electronic Spectroscopy: UV-Visible Absorption

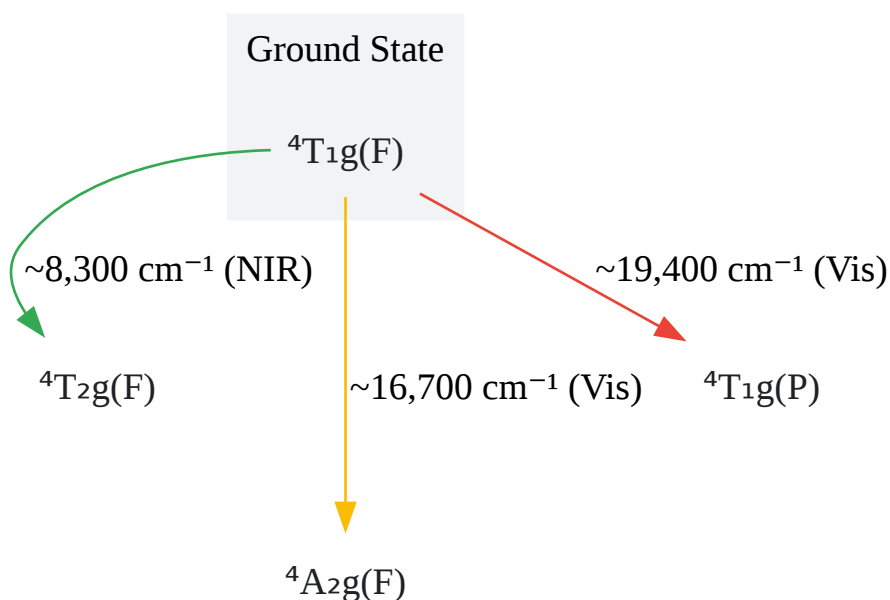
The characteristic pink or reddish color of cobalt(II) bromide hexahydrate is a direct consequence of electronic transitions within the 3d orbitals of the Co(II) ion. In an octahedral ligand field, as created by the six water molecules, the d-orbitals split into two energy levels: a lower-energy t_{2g} triplet and a higher-energy e_g doublet. For a d^7 ion like Co(II) in a high-spin octahedral environment, the ground electronic state is $^4T_{1g}(F)$. [2] The absorption of light in the visible and near-infrared regions promotes electrons from this ground state to higher energy excited states, specifically the $^4T_{2g}(F)$ and $^4T_{1g}(P)$ states.

The main absorption band observed in the visible spectrum of $[Co(H_2O)_6]^{2+}$ occurs around 510-540 nm and is assigned to the $^4T_{1g}(F) \rightarrow ^4T_{1g}(P)$ transition. [3][4] A weaker absorption, often appearing as a shoulder, can be attributed to the $^4T_{1g}(F) \rightarrow ^4A_{2g}(F)$ transition. An additional band is typically found in the near-infrared (NIR) region, corresponding to the $^4T_{1g}(F) \rightarrow ^4T_{2g}(F)$ transition. [2] The blue color of the related tetrahedral $[CoCl_4]^{2-}$ complex, which has a maximum absorption around 720 nm, highlights the sensitivity of the electronic spectrum to the coordination geometry. [4]

Summary of Electronic Transitions

The following table summarizes the key electronic transitions for the $[Co(H_2O)_6]^{2+}$ ion present in cobalt(II) bromide hexahydrate.

Transition	Typical Wavelength (λ_{max})	Typical Wavenumber (ν_{max})	Region	Appearance
$^4T_{1g}(F) \rightarrow ^4T_{2g}(F)$	~1200 nm	~8,300 cm^{-1}	NIR	Broad
$^4T_{1g}(F) \rightarrow ^4A_{2g}(F)$	~600 nm	~16,700 cm^{-1}	Visible	Weak, often a shoulder
$^4T_{1g}(F) \rightarrow ^4T_{1g}(P)$	~515 nm	~19,400 cm^{-1}	Visible	Broad, strong



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Experimental Protocol: UV-Visible Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of an aqueous solution of cobalt(II) bromide hexahydrate.

Materials:

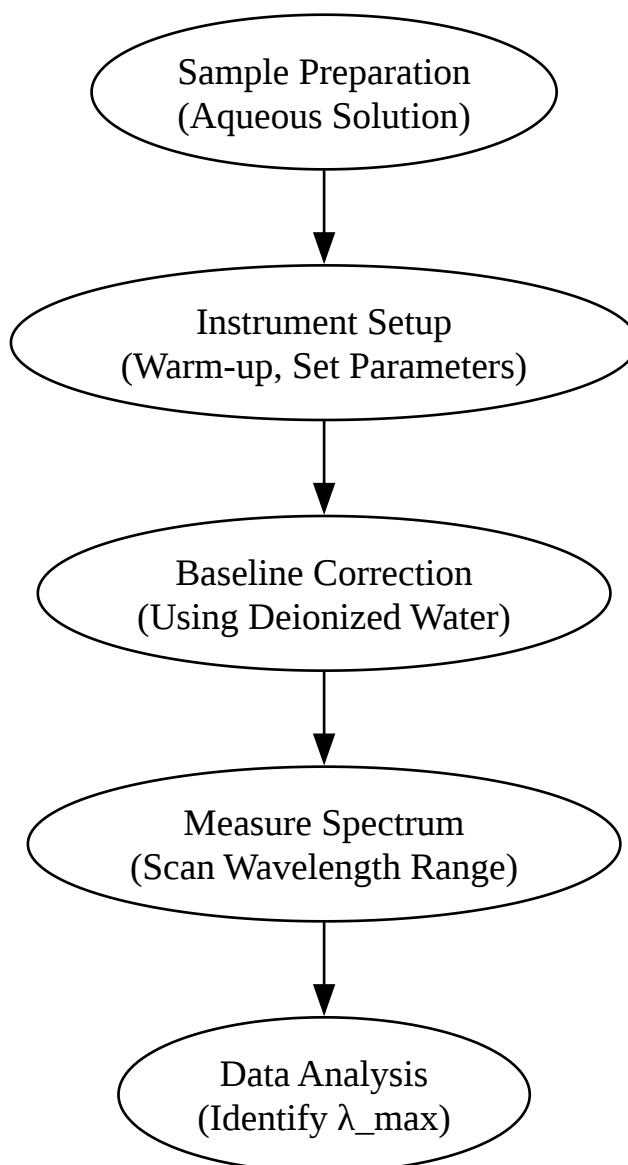
- Cobalt(II) bromide hexahydrate ($\text{CoBr}_2 \cdot 6\text{H}_2\text{O}$)
- Deionized water
- Volumetric flasks and pipettes
- Quartz cuvettes (1 cm path length)
- Double-beam UV-Visible spectrophotometer

Procedure:

- Sample Preparation:

- Prepare a stock solution of known concentration (e.g., 0.1 M) by accurately weighing $\text{CoBr}_2 \cdot 6\text{H}_2\text{O}$ and dissolving it in a specific volume of deionized water in a volumetric flask.
- Prepare a dilution of the stock solution to an appropriate concentration (e.g., 0.02 M) for measurement. The ideal concentration should yield a maximum absorbance between 0.5 and 1.5 AU.
- Instrument Setup:
 - Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow them to warm up for at least 30 minutes for stabilization.
 - Set the desired wavelength range for the scan (e.g., 350 nm to 800 nm for the visible region, and extend to 1300 nm if NIR capabilities are available).
 - Set the scan speed, slit width, and data interval according to the instrument's recommendations for liquid samples.
- Measurement:
 - Fill two quartz cuvettes, one with deionized water (the blank) and the other with the cobalt bromide solution. Ensure the cuvettes are clean and free of bubbles.
 - Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.
 - Perform a baseline correction or "auto-zero" with the blank cuvette to subtract the absorbance of the solvent and the cuvette itself.
 - Run the spectral scan to record the absorbance of the sample solution as a function of wavelength.
- Data Analysis:
 - Identify the wavelengths of maximum absorbance (λ_{max}).
 - Process the data using appropriate software to label peaks and, if the concentration and path length are known, calculate the molar absorptivity (ϵ) using the Beer-Lambert law (A

= $\epsilon c l$).



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Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides information about the bonding and structure of $\text{CoBr}_2 \cdot 6\text{H}_2\text{O}$ by probing the vibrational modes of the $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ complex and the water molecules.

- Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations (stretching, bending, rocking). For a vibration to be IR active, it must result in a change in the molecule's dipole moment.

- **Raman Spectroscopy:** Raman spectroscopy involves inelastic scattering of monochromatic light (from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman active.

For the $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ complex, the key vibrational modes include the O-H stretching and H-O-H bending of the water ligands, as well as the Co-O stretching and wagging/rocking modes.^[5]

Summary of Vibrational Modes

The following table summarizes the characteristic vibrational frequencies for cobalt(II) bromide hexahydrate and similar transition metal hexahydrates.

Vibrational Mode	Typical Wavenumber Range (cm^{-1})	Spectroscopy	Notes
O-H Stretching	3000 - 3600	IR, Raman	Broad band due to hydrogen bonding. ^[5]
H-O-H Bending (Scissoring)	1600 - 1650	IR, Raman	Sharp to medium intensity.
H ₂ O Wagging/Rocking	400 - 900	IR	Librational modes of coordinated water. ^[5]
Co-O Stretching	300 - 500	IR, Raman	Indicates the strength of the metal-ligand bond.
Lattice Vibrations (Co-Br)	< 300	Raman	Low-frequency modes involving the entire crystal lattice.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the mid-infrared absorption spectrum of solid cobalt(II) bromide hexahydrate.

Method 1: Attenuated Total Reflectance (ATR)

- Materials: FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal).
- Procedure:
 - Instrument Setup: Turn on the spectrometer and allow the source and detector to stabilize.
 - Background Scan: With the ATR crystal clean, collect a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.
 - Sample Measurement: Place a small amount of powdered CoBr₂·6H₂O onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
 - Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Method 2: KBr Pellet

- Materials: FTIR spectrometer, hydraulic press, pellet die, agate mortar and pestle, dry spectroscopic grade potassium bromide (KBr).
- Procedure:
 - Sample Preparation: Grind 1-2 mg of CoBr₂·6H₂O with ~200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained. Note: This must be done in a low-humidity environment as CoBr₂·6H₂O and KBr are hygroscopic.
 - Pellet Pressing: Transfer the powder to a pellet die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.
 - Measurement: Place the KBr pellet in the sample holder of the FTIR spectrometer.

- Data Collection: Collect the spectrum, using an empty sample holder or a pure KBr pellet for the background if necessary.

Experimental Protocol: Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid cobalt(II) bromide hexahydrate.

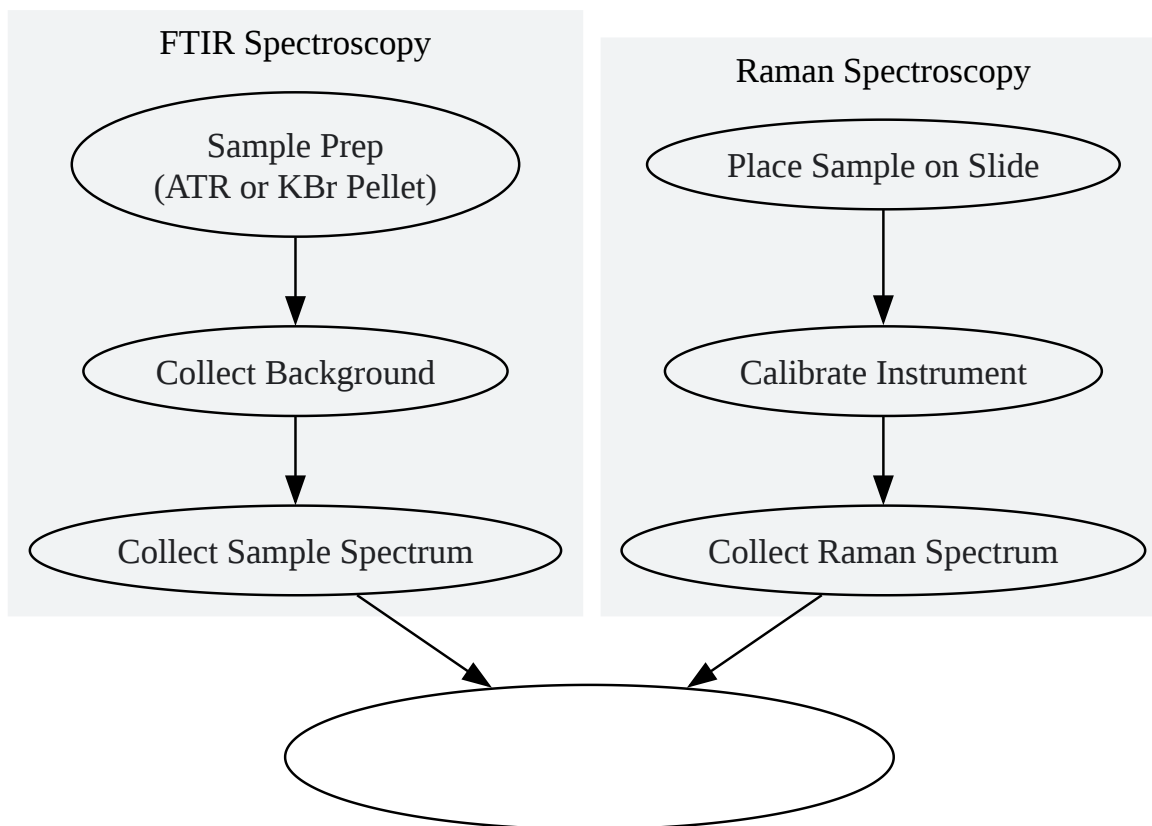
Materials:

- Raman spectrometer with a laser source (e.g., 532 nm or 785 nm).
- Microscope for sample focusing.
- Glass slide or sample holder.

Procedure:

- Instrument Setup: Turn on the spectrometer and laser, allowing for stabilization. Calibrate the instrument using a known standard (e.g., a silicon wafer).
- Sample Preparation: Place a small amount of the crystalline $\text{CoBr}_2 \cdot 6\text{H}_2\text{O}$ powder on a glass slide.
- Measurement:
 - Place the slide on the microscope stage.
 - Focus the laser onto the sample using the microscope objective.
 - Set the laser power, exposure time, and number of accumulations. Start with low laser power to avoid sample degradation or fluorescence.
 - Collect the Raman spectrum over the desired wavenumber range (e.g., 100 cm^{-1} to 4000 cm^{-1}).
- Data Analysis:
 - Process the spectrum to remove any background fluorescence.

- Identify and label the Raman-active vibrational modes.



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Conclusion

The spectroscopic properties of cobalt(II) bromide hexahydrate are well-defined and primarily dictated by the $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$ octahedral complex. UV-Visible spectroscopy reveals characteristic d-d electronic transitions that are responsible for its red-purple color, with a prominent absorption maximum around 515 nm. Vibrational spectroscopy, through both IR and Raman techniques, provides a detailed fingerprint of the compound, elucidating the vibrational modes of the coordinated water ligands and the cobalt-oxygen bonds. The data and protocols presented in this guide offer a robust framework for the characterization of this compound and serve as a valuable reference for researchers in related fields.

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